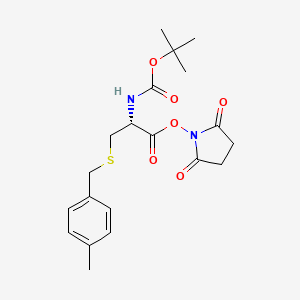

Boc-cys(mbzl)-osu

Beschreibung

BenchChem offers high-quality Boc-cys(mbzl)-osu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-cys(mbzl)-osu including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6S/c1-13-5-7-14(8-6-13)11-29-12-15(21-19(26)27-20(2,3)4)18(25)28-22-16(23)9-10-17(22)24/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTFQOBMHSNDOP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Boc-Cys(MBzl)-OSu in Solid-Phase Peptide Synthesis

Executive Summary

Boc-Cys(MBzl)-OSu (N-α-t-Butyloxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester) is a pre-activated amino acid derivative designed for Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) . Unlike free acids that require in situ activation (e.g., via DCC or DIC), this compound contains an N-hydroxysuccinimide (OSu) ester, facilitating direct aminolysis by the growing peptide chain.

Its critical feature is the S-(4-methylbenzyl) (MBzl) protecting group on the cysteine thiol.[1] The MBzl group is exceptionally stable to the trifluoroacetic acid (TFA) conditions used to remove N-terminal Boc groups during synthesis cycles. It requires strong acidolysis (anhydrous Hydrogen Fluoride or TFMSA) for final removal, making it the standard for synthesizing peptides where premature cysteine deprotection or disulfide scrambling must be rigorously prevented.

Physicochemical Profile

| Property | Specification |

| Chemical Name | N-α-t-Boc-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester |

| CAS Number | 140842-91-7 |

| Molecular Formula | |

| Molecular Weight | 422.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90 – 97 °C |

| Solubility | Soluble in DMF, DCM, DMSO |

| Purity (HPLC) | |

| Storage | +2°C to +8°C (Desiccated); Stable for >2 years |

Structural Note: The "MBzl" abbreviation in this context specifically denotes 4-methylbenzyl . Researchers must not confuse this with "Mob" (4-methoxybenzyl), which is more acid-labile. The MBzl group provides the high stability required for the repetitive TFA treatments in Boc SPPS.

Mechanistic Insight: The Pre-Activated Ester Strategy

The utility of Boc-Cys(MBzl)-OSu lies in its aminolysis efficiency . In standard SPPS, carbodiimide activation can lead to side reactions, particularly for cysteine, which is prone to racemization (conversion of L-Cys to D-Cys). The OSu ester is a "leaving group" that activates the carbonyl carbon for nucleophilic attack by the N-terminal amine of the peptide resin.

Mechanism of Action[6][7]

-

Nucleophilic Attack: The free amine on the resin attacks the carbonyl carbon of the Boc-Cys(MBzl)-OSu.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: N-hydroxysuccinimide (HOSu) is expelled as a leaving group.

-

Amide Bond Formation: The stable peptide bond is formed with retention of chiral integrity.

Figure 1: Mechanism of amide bond formation via aminolysis of the OSu active ester.

Experimental Protocol: Boc-SPPS Coupling Cycle

This protocol assumes the use of a standard Boc-compatible resin (e.g., MBHA or PAM resin) and manual or semi-automated synthesis.

Reagents Preparation[7][8][9][10]

-

Coupling Solution: Dissolve Boc-Cys(MBzl)-OSu (3.0 equivalents relative to resin loading) in minimum DMF.

-

Base (Catalyst): Diisopropylethylamine (DIEA), 1.0 equivalent relative to the amino acid. Note: Excess base can promote racemization; strictly control stoichiometry.

-

Deprotection Solution: 50% TFA in DCM.

-

Neutralization Solution: 10% DIEA in DCM.

Step-by-Step Workflow

| Step | Operation | Reagent/Solvent | Time | Notes |

| 1 | Deprotection | 50% TFA / DCM | 1 min + 20 min | Remove N-terminal Boc from previous residue. |

| 2 | Wash | DCM | 3 x 1 min | Remove excess TFA. |

| 3 | Neutralization | 10% DIEA / DCM | 2 x 2 min | Convert amine salt to free amine. |

| 4 | Wash | DMF | 3 x 1 min | Prepare resin for coupling. |

| 5 | Coupling | Boc-Cys(MBzl)-OSu + DIEA | 30 - 60 min | Add pre-dissolved OSu ester. Monitor via Kaiser Test. |

| 6 | Wash | DMF then DCM | 3 x 1 min each | Remove HOSu byproduct. |

| 7 | Monitoring | Kaiser / Ninhydrin Test | ~5 min | If blue (positive), repeat coupling. If colorless, proceed. |

Critical Optimization: Racemization Control

Cysteine derivatives are uniquely susceptible to racemization during activation due to the high acidity of the

-

Why OSu? The OSu ester is isolated and purified, meaning no "over-activation" occurs in the vessel.

-

Solvent Choice: Use DMF for the coupling reaction. DCM is less polar and may slow down the aminolysis of the active ester.

-

Additives: Although OSu esters react without additives, adding HOBt (1 eq) can further suppress racemization by maintaining a slightly acidic microenvironment.

Final Cleavage and Deprotection (The HF Step)

The defining characteristic of the MBzl group is its stability. It will NOT be removed by TFA. You must use anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Standard "High HF" Procedure

This procedure cleaves the peptide from the resin and removes the MBzl group simultaneously.

Safety Warning: HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line apparatus.

-

Scavengers: Mix the dried peptide-resin with p-cresol (and p-thiocresol if Met is present) to scavenge benzyl cations.

-

Ratio: 90:10 HF:Scavenger (v/v).

-

-

Reaction: Treat with anhydrous HF at -5°C to 0°C for 60 minutes .

-

Work-up: Evaporate HF under vacuum. Precipitate the peptide in cold diethyl ether.

-

Result: The MBzl group is cleaved as a benzyl cation (scavenged by cresol), yielding the free thiol (SH).

Figure 2: The HF cleavage pathway required to remove the MBzl group.

Troubleshooting & Stability

Shelf-Life and Storage[3]

-

Hydrolysis: OSu esters are sensitive to moisture. If the bottle is left open, atmospheric moisture will hydrolyze the ester back to the carboxylic acid (Boc-Cys(MBzl)-OH) and N-hydroxysuccinimide.

-

Verification: Check purity via HPLC before use if the bottle is old. A significant peak shift will occur if hydrolyzed.

-

Protocol: Allow the bottle to warm to room temperature before opening to prevent condensation.

Common Synthesis Issues

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance or aggregated peptide. | Re-couple using 1 eq HOBt. Switch solvent to NMP. |

| Racemization | Excess base (DIEA) during coupling. | Reduce DIEA to 0.5 eq or omit if the resin was thoroughly neutralized. |

| Beta-Elimination | Formation of dehydroalanine. | Avoid strong bases for prolonged periods. Keep coupling times under 2 hours. |

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Chem-Impex International. (n.d.). Boc-S-4-methylbenzyl-L-cysteine N-hydroxysuccinimide ester Product Page.[2] Retrieved from

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Bachem. (n.d.). Cysteine Protecting Groups in Boc-SPPS. Retrieved from

-

Sigma-Aldrich. (n.d.). Boc-Cys(Mbzl)-OH Safety Data Sheet. Retrieved from

Sources

N-hydroxysuccinimide ester function in amino acid activation

Topic: Optimizing Amino Acid Activation: The N-Hydroxysuccinimide (NHS) Ester Modality Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists

Executive Summary

In the architecture of bioconjugation and peptide synthesis, the activation of carboxylic acids via N-hydroxysuccinimide (NHS) esters represents the industry standard for amine-targeted coupling.[1][2] While the chemistry is ubiquitous, its efficiency is frequently compromised by a misunderstanding of the competing kinetics between aminolysis (bond formation) and hydrolysis (degradation).

This guide moves beyond basic textbook definitions to provide an operational framework for maximizing yield. We focus on the precise control of pH, solvent environments, and stoichiometry to stabilize the reactive ester intermediate, ensuring reproducible coupling in high-value workflows such as Antibody-Drug Conjugate (ADC) manufacturing and surface plasmon resonance (SPR) sensor functionalization.

Mechanistic Foundations: The Carbodiimide-NHS Pathway

The direct reaction between a carboxylic acid and an amine is thermodynamically disfavored at ambient temperature; it forms a stable salt rather than an amide bond. To drive coupling, we must convert the hydroxyl of the carboxylic acid into a better leaving group.

The Role of EDC and NHS[3][4]

-

Activation: The water-soluble carbodiimide EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) reacts with the carboxylate to form an O-acylisourea intermediate.[3]

-

Instability: This intermediate is highly susceptible to hydrolysis and rearrangement into an unreactive N-acylurea.

-

Stabilization: NHS displaces the O-acylisourea, forming the NHS ester . This species is less reactive than the isourea (preventing rearrangement) but sufficiently reactive toward primary amines to form a stable amide bond.

Visualizing the Pathway:

Figure 1: The stepwise progression from carboxyl activation to amide bond formation.[4][3][5][6][7][8] Note the distinct pH requirements for activation versus conjugation.[4]

Critical Reaction Parameters

The success of NHS ester chemistry relies on navigating the "Goldilocks Zone" of pH. You are balancing the nucleophilicity of the amine (requires high pH) against the hydrolysis of the ester (accelerated by high pH).[4]

Hydrolysis Kinetics

Hydrolysis is the primary failure mode. The half-life of an NHS ester drops logarithmically as alkalinity increases.

Table 1: NHS Ester Hydrolysis Half-Life vs. pH (at 25°C)

| pH Environment | Half-Life ( | Operational Implication |

| pH 4.0 - 5.0 | > 24 Hours | Stable. Ideal for purification or storage of activated esters. |

| pH 7.0 | 4 - 5 Hours | Working Window. Sufficient time for protein conjugation. |

| pH 8.0 | ~ 1 Hour | Urgent. Reagents must be mixed immediately. |

| pH 8.6 | ~ 10 Minutes | Critical. Hydrolysis likely outcompetes aminolysis for dilute samples. |

Solvent Selection

-

Aqueous (Sulfo-NHS): Use for activating proteins or water-soluble peptides. The sulfonate group prevents the reagent from permeating cell membranes, useful for cell-surface labeling.

-

Organic (NHS): Use dry DMSO or DMF for activating hydrophobic small molecules or fluorophores.

-

Caution: DMSO is hygroscopic. "Wet" DMSO will hydrolyze your NHS ester stock immediately. Always use molecular sieves in your solvent stock.

-

Experimental Protocol: The Two-Step Strategy

For maximum control, avoid "one-pot" mixtures where EDC, NHS, and the amine are mixed simultaneously. This often leads to polymerization or low yields. The Two-Step Protocol allows you to optimize the pH for activation and conjugation independently.

Workflow Visualization

Figure 2: The Two-Step Activation Protocol separates the acidic activation phase from the neutral/basic conjugation phase to maximize efficiency.

Detailed Methodology

Reagents:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (Phosphate is avoided here as it can destabilize EDC).

-

Conjugation Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.4.

-

EDC & NHS/Sulfo-NHS: Prepare fresh in water or dry DMSO immediately before use.

Step 1: Activation (The "Acidic" Phase)

-

Dissolve the carboxyl-containing molecule (e.g., antibody, peptide) in Activation Buffer to a concentration of 1–10 mg/mL.

-

Add EDC and NHS (or Sulfo-NHS) to the solution.[3][6][7]

-

Ratio: Use a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the carboxyl target.

-

-

React for 15 minutes at room temperature.

-

Note: Extended incubation here is detrimental; the active ester will begin to hydrolyze even at pH 6.

-

Step 2: Conjugation (The "Neutral" Phase)

-

Optional but Recommended: Remove excess EDC using a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer . This prevents EDC from crosslinking the target amines randomly.

-

If desalting is skipped, dilute the reaction mixture into a larger volume of Conjugation Buffer (PBS, pH 7.4) to raise the pH rapidly.

-

Add the amine-containing target (e.g., the protein to be labeled).[9]

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction with 100 mM Tris or Glycine (pH 8.0) to terminate any remaining active esters.

Advanced Applications & Troubleshooting

High-Value Applications

-

Antibody-Drug Conjugates (ADCs): NHS esters are used to attach linkers to lysine residues on monoclonal antibodies. The heterogeneity of lysine conjugation (random distribution) is a key QC challenge, often managed by strictly controlling the stoichiometry of the NHS-linker.

-

Surface Immobilization (SPR/Biosensors): Carboxylated sensor chips (e.g., CM5 chips) are activated with EDC/NHS to capture ligand proteins.

-

Pro-Tip: For SPR, a 7-minute injection of EDC/NHS is standard to saturate the surface, followed by a short injection of the ligand at pH 4.5–5.5 (utilizing electrostatic pre-concentration).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure pH was < 6 during activation and raised to > 7 only upon adding the amine. |

| Precipitation | Over-crosslinking | Reduce the molar excess of EDC/NHS. If the protein is hydrophobic, add <10% DMSO. |

| No Reaction | "Wet" Solvents | If using hydrophobic NHS esters, ensure DMSO/DMF is anhydrous. Water kills the reagent instantly. |

| High Background | Unreacted Active Esters | Ensure the quenching step (Tris/Glycine) is performed before downstream assays. |

References

-

Thermo Fisher Scientific. Crosslinking Chemistry Guide: Carbodiimide Reaction Schemes. Retrieved from .

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

-

BenchChem. Optimizing pH for EDC/NHS Reactions. Retrieved from .

-

Sigma-Aldrich (Merck). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Retrieved from .

-

NanoComposix. NHS Ester Hydrolysis Rates and Reaction Buffer Screening. Retrieved from .

Sources

- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. manuals.plus [manuals.plus]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Whitepaper: Solubility and Stability Profile of Boc-Cys(Mbzl)-OSu

Executive Summary

The effective utilization of Boc-Cys(Mbzl)-OSu (N-α-t-Butoxycarbonyl-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester) in peptide synthesis hinges on a precise balance between solubility, reactivity, and stability. While N,N-Dimethylformamide (DMF) remains the gold-standard solvent for this activated ester, its hygroscopic nature poses significant hydrolysis risks to the N-hydroxysuccinimide (OSu) moiety.

This technical guide provides a validated framework for solubilizing and handling Boc-Cys(Mbzl)-OSu. It moves beyond basic "dissolve and use" instructions to address the physicochemical realities of Cysteine racemization and ester hydrolysis, ensuring high-fidelity coupling in Boc-chemistry workflows.

Physicochemical Profile & Nomenclature

To master the solubility of this compound, one must first understand its lipophilicity and reactive core.[1]

-

The "Boc" & "Mbzl" Groups: The tert-butyloxycarbonyl (Boc) group and the S-(4-methylbenzyl) (Mbzl) group render the molecule significantly hydrophobic. The Mbzl group is specifically chosen in Boc chemistry for its stability to Trifluoroacetic acid (TFA) during repetitive deprotection cycles, requiring Hydrogen Fluoride (HF) for final cleavage.[1]

-

The "OSu" Group: The N-hydroxysuccinimide ester transforms the passive amino acid into a reactive species ready for aminolysis.[1] However, this activation makes the compound susceptible to moisture-driven hydrolysis, reverting it to the less reactive carboxylic acid and free N-hydroxysuccinimide.

Technical Specification:

| Parameter | Detail |

|---|---|

| Full Name | Boc-S-(4-methylbenzyl)-L-cysteine N-hydroxysuccinimide ester |

| Abbreviation | Boc-Cys(Mbzl)-OSu |

| Molecular Weight | ~422.5 g/mol (Estimate based on components) |

| Primary Hazard | Moisture sensitivity (Hydrolysis of active ester) |

| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N2) |

Solubility Landscape

The solubility of Boc-Cys(Mbzl)-OSu is dictated by the "like dissolves like" principle, where the polar aprotic nature of the solvent must overcome the lattice energy of the solid ester while accommodating the hydrophobic protecting groups.

A. Primary Solvent: N,N-Dimethylformamide (DMF)[1][2]

-

Operational Solubility: 0.1 M – 0.5 M (Standard for SPPS)[1]

-

Mechanism: DMF is a polar aprotic solvent that effectively solvates both the hydrophobic Mbzl/Boc groups and the polar OSu ester.[1] Crucially, it swells polystyrene (PS) resins efficiently, ensuring the reagent can penetrate the bead matrix.[1]

-

Risk: Commercial DMF often contains trace amines (dimethylamine) and water.[1] Dimethylamine will react with the OSu ester , causing immediate loss of yield.[1]

-

Recommendation: Use only "Sequencing Grade" or "Amine-Free" DMF.[1]

B. Secondary Solvent: N-Methyl-2-pyrrolidone (NMP)[1][2]

-

Status: Excellent Alternative [1]

-

Operational Solubility: > 0.5 M

-

Mechanism: NMP often exhibits higher solvating power than DMF and faster reaction kinetics for difficult couplings.[1]

-

Risk: Higher cost and viscosity compared to DMF.[1]

C. Dichloromethane (DCM)[2]

-

Status: Conditional Use [1]

-

Operational Solubility: High

-

Mechanism: Excellent solubilizer for the hydrophobic protected amino acid.[1]

-

Limitation: DCM does not swell standard Polystyrene-Divinylbenzene (PS-DVB) resins as effectively as DMF/NMP.[1] It is best used in mixed solvent systems (e.g., 50:50 DCM:DMF) if the specific peptide sequence aggregates.[1]

D. Solvents to Avoid

-

Water/Alcohols (MeOH, EtOH): Strictly prohibited.[1] These protic solvents will cause rapid hydrolysis of the OSu ester or alcoholysis (transesterification).[1]

-

DMSO: While soluble, DMSO can act as an oxidizing agent, potentially promoting disulfide bridge formation (dimerization) of trace free thiols if the Mbzl protection is compromised.[1]

Solubility Data Summary

| Solvent | Solubility Rating | Suitability for SPPS | Key Risk Factor |

| DMF | High (+++++) | Optimal | Hydrolysis (if wet), Aminolysis (if aged) |

| NMP | Very High (+++++) | Optimal | Cost, Viscosity |

| DCM | High (++++) | Moderate | Poor Resin Swelling |

| Water | Insoluble | Unsuitable | Rapid Hydrolysis |

| Methanol | Moderate | Unsuitable | Alcoholysis |

Stability & Degradation Mechanisms[1][4]

The "Trustworthiness" of your synthesis depends on the integrity of the OSu ester.[1] Two primary degradation pathways exist.[1][3]

Pathway A: Hydrolysis (Moisture Driven)

The carbonyl carbon of the OSu ester is highly electrophilic.[1] Water molecules attack this carbon, ejecting N-hydroxysuccinimide and returning the molecule to its unreactive carboxylic acid form.

-

Impact: Incomplete coupling (deletion sequences).[1]

-

Prevention: Use anhydrous solvents (< 0.03% H2O).[1]

Pathway B: Racemization (Base Driven)

Cysteine derivatives are notoriously prone to racemization (conversion from L- to D- isomer) during activation and coupling.

-

Mechanism: The electron-withdrawing nature of the OSu group increases the acidity of the alpha-proton. Base (e.g., DIEA used in coupling) can abstract this proton, leading to enolization.[1]

-

Boc Advantage: Boc-Cys derivatives are generally less prone to racemization than Fmoc-Cys derivatives, but the risk remains if the solution sits for prolonged periods in the presence of tertiary amines.

Visualizing the Workflow & Risks

The following diagram illustrates the critical decision points in the solvation and coupling workflow.

Figure 1: Critical Workflow for Solubilization and Coupling. Note the strict requirement for equilibration to room temperature to prevent condensation-induced hydrolysis.

Validated Experimental Protocol

This protocol is designed to minimize hydrolysis and ensure quantitative transfer of the reagent.[1]

Reagents Required:

-

Boc-Cys(Mbzl)-OSu (Solid)

-

DMF (Anhydrous, amine-free, ≥99.8%)

-

Nitrogen or Argon gas line[1]

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the Boc-Cys(Mbzl)-OSu vial from the -20°C freezer. Do not open the vial. Allow it to sit on the bench for 30 minutes to reach room temperature.

-

Why? Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, initiating hydrolysis [1].[1]

-

-

Solvent Preparation: While waiting, purge your DMF solvent bottle with Nitrogen/Argon if it has been previously opened.[1]

-

Weighing: Weigh the required amount of ester into a clean, dry polypropylene tube or glass vial.[1]

-

Dissolution (The "Just-in-Time" Rule):

-

Application: Add the solution to the reaction vessel (containing the resin) immediately (within 5-10 minutes).

-

Coupling: Proceed with the standard coupling protocol. Since this is a pre-activated ester, no additional activator (like DCC or DIC) is strictly necessary, though adding 1 equivalent of DIEA (Diisopropylethylamine) is common to neutralize the salt form of the resin-bound amine.

Troubleshooting & Quality Control

If coupling efficiency is low (as determined by Kaiser test or HPLC analysis of the cleaved peptide), verify the quality of the Boc-Cys(Mbzl)-OSu.

The Hydrolysis Test (UV-Vis): Free N-hydroxysuccinimide (the byproduct of hydrolysis) has a distinct UV absorption profile compared to the ester.

-

Dissolve a small aliquot in neutral buffer/DMF mix.[1]

-

Measure absorbance at 260 nm.[1]

-

Add base (NaOH) to force complete hydrolysis.[1]

-

Measure absorbance again.[1]

-

A significant shift indicates the original sample was intact.[1] If the initial absorbance is identical to the base-treated sample, the ester has already hydrolyzed in the bottle [3].

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for NHS ester chemistry and hydrolysis kinetics).

Sources

A Senior Application Scientist's Guide to Cysteine Incorporation: A Comparative Analysis of Boc and Fmoc Chemistries

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Cysteine in Peptide Therapeutics

Cysteine, with its unique thiol side chain, is a cornerstone of peptide and protein chemistry. Its ability to form disulfide bonds is fundamental to the structural integrity and biological activity of a vast array of therapeutic peptides and proteins.[1][2] The precise and efficient incorporation of cysteine during solid-phase peptide synthesis (SPPS) is therefore not merely a routine step, but a critical determinant of success in the development of novel therapeutics. The choice between the two dominant SPPS methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, has profound implications for the handling of this versatile yet challenging amino acid. This guide provides an in-depth technical analysis of these two strategies, offering field-proven insights into the causal relationships between chemical principles and successful experimental outcomes.

The Dichotomy of SPPS: Boc versus Fmoc Chemistry

Solid-phase peptide synthesis revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process. The fundamental difference between Boc and Fmoc chemistry lies in their orthogonal protection strategies, specifically the nature of the temporary Nα-amino protecting group and the conditions required for its removal.

-

Boc Chemistry: This classic approach utilizes the acid-labile Boc group for Nα-protection.[] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). Consequently, the side-chain protecting groups for other amino acids must be stable to TFA and are removed in a final, single step using a very strong acid, most commonly hydrogen fluoride (HF).[4][5]

-

Fmoc Chemistry: A later development, this strategy employs the base-labile Fmoc group for Nα-protection.[][6] The Fmoc group is removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6] This allows for the use of acid-labile side-chain protecting groups, which can be cleaved simultaneously with the peptide from the resin using TFA.[][6]

This fundamental difference in deprotection schemes dictates the entire synthetic strategy, from the choice of resin to the selection of side-chain protecting groups, particularly for a sensitive residue like cysteine.

The Cysteine Challenge: Navigating a Landscape of Potential Side Reactions

The nucleophilic thiol side chain of cysteine, while essential for its function, is also the source of several potential side reactions during SPPS.[7][8] Protecting this functionality is mandatory to prevent undesired outcomes.[9][10]

Racemization

Cysteine is particularly susceptible to racemization (epimerization) during the activation and coupling steps of SPPS.[7][11][12][13] This is especially problematic in Fmoc chemistry, where the use of tertiary amine bases like N,N-diisopropylethylamine (DIEA) during coupling can facilitate the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[11][12][14] The extent of racemization is influenced by the choice of coupling reagents, base, solvent, and the cysteine side-chain protecting group itself.[8][11][12] Studies have shown that using weaker bases like 2,4,6-trimethylpyridine (collidine) or base-free coupling conditions can significantly reduce racemization.[8][11][12][13]

Diagram: Mechanism of Cysteine Racemization

Caption: Base-catalyzed racemization of activated cysteine via a planar enolate intermediate.

β-Elimination

Especially when cysteine is the C-terminal residue attached to the resin, it can undergo base-catalyzed β-elimination during the repetitive Fmoc deprotection steps with piperidine.[7][8] This reaction forms a dehydroalanine intermediate, which can then react with piperidine to form a piperidinylalanine adduct, an undesired side product with a mass shift of +51 Da.[7] The choice of resin and the steric bulk of the thiol protecting group can influence the rate of this side reaction.[7][15]

S-Alkylation

During the final acidolytic cleavage from the resin, carbocations generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl from tBu groups) or from the resin linker itself can alkylate the newly deprotected cysteine thiol.[16][17][18][19] This is a significant concern in both Boc and Fmoc chemistries. The use of "scavengers" in the cleavage cocktail is essential to trap these reactive carbocations and prevent S-alkylation.[16][17][19]

Cysteine Protecting Groups: A Comparative Analysis

The selection of an appropriate thiol protecting group is paramount and is dictated by the chosen synthetic strategy (Boc or Fmoc).[15] An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not degrade the peptide.

For Boc Chemistry

In Boc-SPPS, the cysteine protecting group must be stable to repeated treatments with TFA but cleavable by strong acids like HF.

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics & Insights |

| 4-Methylbenzyl | Meb | HF | A commonly used protecting group, providing good stability during synthesis. |

| 4-Methoxybenzyl | Mob | HF, TFMSA | More acid labile than Meb, but still stable to TFA. Can be used for orthogonal strategies in some contexts.[9][20] |

| Acetamidomethyl | Acm | Hg(OAc)₂, I₂, Ag(OTf) | Stable to HF, offering an orthogonal protection strategy.[8][9] Useful for the synthesis of peptides with multiple disulfide bonds.[20][21] The use of heavy metal reagents for deprotection can be a drawback. |

For Fmoc Chemistry

In Fmoc-SPPS, the cysteine protecting group must be stable to the basic conditions of Fmoc deprotection (piperidine) but typically labile to the final TFA cleavage cocktail.

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics & Insights |

| Trityl | Trt | TFA | The most common and recommended choice for routine synthesis of peptides with free thiols.[6][15][21] Its bulkiness can help reduce β-elimination.[7] However, it is known to increase the risk of racemization during coupling.[11][12][22] |

| Acetamidomethyl | Acm | I₂, Hg(OAc)₂ | Stable to TFA, making it an excellent orthogonal protecting group for regioselective disulfide bond formation.[9][10][21][23] |

| tert-Butyl | tBu | HF, TFMSA | Stable to TFA, providing orthogonality.[9] Requires strong acid for removal, which is not typical for standard Fmoc cleavage. |

| 4-Methoxytrityl | Mmt | 1-2% TFA in DCM | Highly acid-sensitive, allowing for its removal on-resin while other acid-labile groups remain.[9][15] This is particularly useful for on-resin disulfide bond formation. |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Orthogonal to both acid and base deprotection.[10] Can be difficult to remove completely and may require on-resin deprotection before final cleavage.[10] |

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, where the rationale behind each step is explained to ensure trustworthiness and reproducibility.

Protocol 1: Cysteine Incorporation using Fmoc-Cys(Trt)-OH

This protocol outlines the standard procedure for incorporating the most common cysteine derivative in Fmoc-SPPS.

Workflow Diagram: Fmoc-SPPS Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Step-by-Step Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) in DMF for 30 minutes in a reaction vessel.[24]

-

Rationale: Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible for subsequent chemical steps.

-

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the treatment.[24][25]

-

Rationale: The secondary amine piperidine removes the base-labile Fmoc group, exposing the free Nα-amine for the next coupling reaction. Two treatments ensure complete deprotection.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Rationale: Residual piperidine can cause unwanted side reactions, such as the premature deprotection of the next Fmoc-amino acid.

-

-

Coupling: a. In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.[24] b. Add a base, such as DIEA (6-10 equivalents). Caution: To minimize racemization, consider using a weaker base like collidine or a base-free protocol with carbodiimides (e.g., DIC/Oxyma).[8][11][12][26] c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[24]

-

Rationale: The coupling agent activates the carboxylic acid of the incoming amino acid, facilitating amide bond formation. The base is required to neutralize the protonated Nα-amine and to facilitate the activation process. The choice of base is a critical control point for minimizing racemization.[11][13]

-

-

Monitoring and Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin with DMF and DCM.

-

Rationale: The Kaiser test detects free primary amines. A negative result indicates that the coupling is complete. Thorough washing removes excess reagents.

-

-

Repeat: Continue with the next Fmoc-amino acid coupling cycle.

Protocol 2: Final Cleavage and Deprotection (Fmoc Strategy)

This protocol describes the final step to release the synthesized peptide from the resin and remove the side-chain protecting groups.

Step-by-Step Methodology:

-

Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common formulation for peptides containing Cys(Trt) is TFA/H₂O/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT) (92.5:2.5:2.5:2.5, v/v/v/v).[24]

-

Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Trt.[27] TIS and EDT are scavengers. TIS effectively reduces the trityl cation to the inert triphenylmethane, while EDT scavenges other carbocations and helps to keep the cysteine thiol in its reduced state.[8][17][24][28]

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1.5-3 hours at room temperature with occasional agitation.[24][29]

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the peptide. b. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. c. Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts. d. Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: Strategic Synthesis by Design

The successful incorporation of cysteine into synthetic peptides is a testament to a well-designed strategy that anticipates and mitigates potential side reactions. While Boc chemistry offers a robust, traditional pathway, the milder conditions and orthogonal potential of Fmoc chemistry have made it the predominant choice in modern peptide synthesis.[][6] The selection of the cysteine side-chain protecting group is not an isolated decision but one that is deeply integrated with the overall synthetic plan, particularly when complex structures with multiple disulfide bonds are the target.[10][20][30][31] By understanding the fundamental chemical principles behind each step, from coupling to cleavage, researchers can move beyond rote protocol-following to a state of strategic synthesis by design, ultimately accelerating the development of next-generation peptide therapeutics.

References

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. (URL: [Link])

-

Christie, R. J., et al. (2016). Orthogonal Cysteine Protection Enables Homogeneous Multi-Drug Antibody–Drug Conjugates. Angewandte Chemie International Edition, 56(3), 782-786. (URL: [Link])

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. (URL: [Link])

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. (URL: [Link])

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL: [Link])

-

Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 642-652. (URL: [Link])

-

Bofill, J. M. (2002). Novel Disulfide Formation Strategies in Peptide Synthesis. (URL: [Link])

-

Boc Resin Cleavage Protocol. (URL: [Link])

-

Wang, C., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 27(8), 2588. (URL: [Link])

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. (URL: [Link])

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17). (URL: [Link])

-

Norton, R. S., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. (URL: [Link])

-

Disulfide Rich Peptides - which order should the disulfide bonds be formed?. (2023). (URL: [Link])

-

Chakraborty, A., et al. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters, 22(23), 9144-9148. (URL: [Link])

-

Siedler, F., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. (URL: [Link])

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. (URL: [Link])

-

Annis, I., et al. (1997). Disulfide bond formation in peptides. Methods in Enzymology, 289, 198-221. (URL: [Link])

-

Spears, R. J., & Woolfson, D. N. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9993-10043. (URL: [Link])

-

Giraud, M., et al. (2011). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 9(11), 4118-4127. (URL: [Link])

- Chaykovsky, M. M., & El-Faham, A. (2018).

-

Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. (URL: [Link])

-

Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. (URL: [Link])

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (URL: [Link])

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Peptide Synthesis Protocols, 41-60. (URL: [Link])

-

How to get the peptide containing cysteine without oxidation?. (2016). (URL: [Link])

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: [Link])

-

Sue-Goul, Y., et al. (2000). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 6(9), 452-459. (URL: [Link])

-

Methods and protocols of modern solid phase peptide synthesis. (2014). (URL: [Link])

-

Hf cleavage and deprotection from resins. (URL: [Link])

Sources

- 1. Disulfide Formation Strategies in Peptide Synthesis [ouci.dntb.gov.ua]

- 2. Novel Disulfide Formation Strategies in Peptide Synthesis - TDX (Tesis Doctorals en Xarxa) [tdx.cat]

- 4. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]

- 5. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis1,2 | Publicación [silice.csic.es]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. researchgate.net [researchgate.net]

- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 18. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acs.figshare.com [acs.figshare.com]

- 20. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Orthogonal Cysteine Protection Enables Homogeneous Multi‐Drug Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. chemistry.du.ac.in [chemistry.du.ac.in]

- 26. researchgate.net [researchgate.net]

- 27. nbinno.com [nbinno.com]

- 28. researchgate.net [researchgate.net]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. biotage.com [biotage.com]

- 31. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Benzyl-Type Protecting Groups for Cysteine

Executive Summary

Cysteine (Cys) presents a unique challenge in peptide synthesis due to its nucleophilic sulfhydryl group, which is prone to oxidation (disulfide formation), alkylation, and racemization.[1] Benzyl-type protecting groups—specifically S-Benzyl (Bzl) , S-4-Methylbenzyl (MeBzl) , and S-4-Methoxybenzyl (Mob) —form the backbone of "permanent" side-chain protection, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS).

This guide analyzes the physicochemical properties, deprotection mechanisms, and strategic applications of these groups. It moves beyond standard lists to explain the why behind protocol selection, focusing on minimizing side reactions like carbocation-mediated alkylation.

Structural & Mechanistic Foundations

The stability of benzyl-type protecting groups is dictated by the electronic effects of substituents on the aromatic ring. The mechanism of removal is primarily an acid-catalyzed SN1 reaction, generating a stable carbocation.

The Stability Hierarchy

The rate of acidolysis correlates with the stability of the resulting benzyl carbocation. Electron-donating groups (methyl, methoxy) stabilize the cation, making the protecting group more acid-labile.

-

S-Benzyl (Bzl): Unsubstituted. Highly stable. Requires strong acids (HF) or dissolving metal reduction (Na/NH3).

-

S-4-Methylbenzyl (MeBzl): Methyl group at para position. Moderately stable. Cleaved by HF (faster than Bzl) but stable to TFA.

-

S-4-Methoxybenzyl (Mob): Methoxy group at para position. Acid-labile. Cleaved by HF, TFMSA, and sometimes high concentrations of TFA with specific scavengers.

The Scavenger Imperative

Deprotection generates a reactive benzyl carbocation (

-

Tyr/Trp: Ring alkylation (irreversible).

-

Met: S-alkylation (sulfonium salts).

-

Cys: Re-attachment to the sulfur.

Rule of Thumb: The more labile the protecting group (e.g., Mob), the faster the generation of carbocations, requiring higher concentrations of scavengers like p-cresol or p-thiocresol.

Detailed Profiling of Key Groups[2]

S-Benzyl (Bzl)

-

Role: The "Fortress" of Boc chemistry.

-

Key Feature: Extreme stability. It survives repeated TFA treatments during Boc removal.

-

Deprotection: Requires anhydrous Hydrogen Fluoride (HF) at 0°C or Sodium in liquid ammonia.

-

Best For: Synthesis of long peptides where premature loss of side-chain protection would lead to branching or side reactions.

-

Risk: Harsh deprotection conditions can damage sensitive sequences (e.g., Asp-Pro bond cleavage).

S-4-Methylbenzyl (MeBzl)

-

Role: The "Optimized Standard."

-

Key Feature: Offers a balance.[2] It is stable to TFA (50% in DCM) but cleaves more readily and cleanly in HF than the Bzl group.

-

Advantage: Studies show higher recovery yields and purer crude products compared to Bzl, likely due to more efficient cleavage kinetics which outcompete side reactions when scavengers are present.

-

Best For: Standard Boc SPPS.

S-4-Methoxybenzyl (Mob)

-

Role: The "Versatile Bridge."

-

Key Feature: Significant acid lability.[3]

-

Deprotection:

-

Acid: HF (very fast), TFMSA (Trifluoromethanesulfonic acid).

-

Oxidative: Can be removed with simultaneous disulfide bond formation using Thallium(III) trifluoroacetate or DTNP (2,2'-dithiobis-5-nitropyridine).

-

-

Best For: Regioselective disulfide formation strategies (e.g., protecting one Cys pair with MeBzl and another with Mob).

Comparative Data: Stability & Removal[4][5]

| Reagent / Condition | S-Benzyl (Bzl) | S-4-Methylbenzyl (MeBzl) | S-4-Methoxybenzyl (Mob) |

| 50% TFA / DCM | Stable | Stable | Stable (Slow cleavage possible) |

| HF / Anisole (0°C) | Cleaved (Slow) | Cleaved (Fast) | Cleaved (Very Fast) |

| TFMSA / TFA | Stable | Partial / Slow | Cleaved |

| 1M TMSBr / Thioanisole | Stable | Partial | Cleaved |

| Tl(tfa)3 (Oxidative) | Stable | Stable | Cleaved (to Disulfide) |

| Na / Liquid NH3 | Cleaved | Cleaved | Cleaved |

Experimental Protocols

Protocol A: The "Low-High" HF Cleavage (Gold Standard)

This two-stage procedure minimizes side reactions. The "Low HF" step removes most protecting groups (and Mob) via an SN2-like mechanism that avoids carbocations, while the "High HF" step removes the stubborn Bzl/MeBzl groups.

Safety Warning: HF is lethal and corrosive. Use a closed, vacuum-tight Teflon apparatus. Full PPE and calcium gluconate gel must be available.

Step 1: Low HF (Removal of Mob, tBu, Trt)

-

Mixture: HF : Dimethylsulfide (DMS) : p-Cresol (25 : 65 : 10 v/v).

-

Procedure:

-

Place 0.2 mmol peptide-resin in the Teflon reaction vessel.

-

Add scavengers (DMS, p-cresol).[4]

-

Distill HF into the vessel at -78°C.

-

Warm to 0°C and stir for 2 hours.

-

Evaporate HF and DMS under vacuum.

-

Note: S-Bzl and S-MeBzl remain intact.

-

Step 2: High HF (Removal of Bzl, MeBzl, Arg(Tos))

-

Mixture: HF : p-Cresol : p-Thiocresol (90 : 5 : 5 v/v). Note: p-Thiocresol is critical for Cys recovery.

-

Procedure:

-

Re-distill HF into the vessel containing the resin from Step 1.

-

Stir at 0°C for 45–60 minutes.

-

Evaporate HF completely.

-

Precipitate peptide with cold diethyl ether.

-

Extract peptide with 10% acetic acid and lyophilize.[5]

-

Protocol B: Oxidative Deprotection of S-Mob (Disulfide Formation)

This method converts Cys(Mob) directly to Cystine, useful for regioselective bridges.

-

Solvent: TFA.

-

Procedure:

Decision Logic & Visualization

Selection Logic for Cysteine Protection

The following diagram illustrates the decision process for selecting the appropriate benzyl-type group based on synthesis strategy and cleavage requirements.

Figure 1: Decision matrix for selecting Cysteine protecting groups based on synthesis strategy.

Mechanism of HF Cleavage & Scavenging

This diagram details the critical role of scavengers in preventing irreversible alkylation during the SN1 deprotection of benzyl groups.

Figure 2: Mechanism of HF acidolysis showing the competition between scavenger capture and side-reaction alkylation.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[1][10] Chemical Reviews, 109(6), 2455–2504.[10] Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Aapptec. Technical Support Information Bulletin 1124: Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Link

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis.[1] European Journal of Organic Chemistry, 2014(17), 3519–3530.[1] Link

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. peptide.com [peptide.com]

- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

Whitepaper: A Senior Application Scientist's Guide to Theoretical Yield Calculation in Peptide Synthesis Using Boc-Cys(Mbzl)-OSu

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex peptides is a cornerstone of modern drug development. Achieving a high yield of the target peptide is critical for the economic viability and scalability of production. While actual yields are subject to a multitude of experimental variables, the accurate calculation of the theoretical yield provides an essential baseline for process optimization, cost analysis, and troubleshooting. This guide offers an in-depth exploration of the principles and methodologies for calculating the theoretical yield in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the use of N-hydroxysuccinimide (OSu) activated esters, exemplified by Boc-Cys(Mbzl)-OSu. We will dissect the underlying chemical principles, provide a rigorous calculation framework, and contextualize this theory with field-proven insights into the factors that differentiate theoretical maxima from practical outcomes.

Chapter 1: The Foundation of Yield in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the initial C-terminal amino acid to an insoluble polymer resin.[1][2] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2][3]

The entire synthetic process is governed by a fundamental principle: the limiting reagent . In SPPS, the theoretical maximum amount of peptide that can be synthesized is predetermined by the initial quantity of the first amino acid attached to the solid support. This quantity is defined by the resin's loading capacity or substitution , typically expressed in millimoles per gram (mmol/g).[4][5][6] No matter how efficient the subsequent coupling steps are, the total molar amount of the final peptide cannot exceed the initial molar amount of the first resin-bound amino acid.

The SPPS workflow is cyclical, as illustrated below. Understanding this cycle is key to appreciating the numerous stages where deviations from the theoretical yield can occur.

Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Chapter 2: The Reagent in Focus: Boc-Cys(Mbzl)-OSu

To perform a meaningful yield calculation, a thorough understanding of the specific amino acid derivative is essential. Boc-Cys(Mbzl)-OSu is a protected and activated form of cysteine designed for efficient incorporation into a peptide chain.

| Component | Chemical Name | Function | Removal Conditions |

| Boc | tert-Butyloxycarbonyl | Nα-Amine Protection: Prevents the N-terminus from reacting during coupling. | Mild to moderate acid (e.g., Trifluoroacetic acid, TFA).[2][] |

| Cys | Cysteine | Amino Acid Backbone: The core building block. | - |

| Mbzl | 4-Methylbenzyl | Side-Chain Thiol Protection: Prevents the highly reactive thiol group (-SH) from engaging in side reactions. | Strong acid (e.g., anhydrous HF) during the final cleavage step.[8] |

| OSu | N-hydroxysuccinimide ester | Carboxyl Activation: Creates a highly reactive ester, making the carboxyl group susceptible to nucleophilic attack by a free amine. | Reacts during the coupling step; NHS is released as a byproduct.[9][10] |

Molecular Weight: 325.42 g/mol [11][12][13][14]

The core of the coupling reaction is the formation of a new peptide bond. The OSu group is an excellent leaving group, facilitating the nucleophilic attack from the deprotected N-terminal amine of the resin-bound peptide.

Caption: OSu-mediated coupling reaction mechanism.

Chapter 3: The Core Calculation: Determining Theoretical Yield

The calculation of theoretical yield is a direct application of stoichiometry, based on the limiting reagent—the first amino acid on the resin.

The Fundamental Equation

The theoretical yield in mass is calculated as follows:

Theoretical Yield (g) = Resin Loading (mmol/g) × Starting Resin Mass (g) × Final Peptide MW ( g/mol ) × (1 mol / 1000 mmol)

Let's break down each component:

-

Resin Loading (Substitution): Provided by the manufacturer (e.g., 0.7 mmol/g). This value can also be determined experimentally.[6][15] It represents the moles of reactive sites per gram of resin.

-

Starting Resin Mass: The precise dry weight of the resin you begin the synthesis with.

-

Final Peptide Molecular Weight (MW): The molecular weight of the final, fully deprotected peptide that will be cleaved from the resin. Remember to calculate this based on the neutral, free peptide form, not the protected form on the resin.

Step-by-Step Calculation Workflow

-

Determine Moles of Starting Material:

-

Moles of Peptide = Resin Loading (mmol/g) × Resin Mass (g)

-

-

Calculate Final Peptide Molecular Weight:

-

Sum the molecular weights of all amino acids in the sequence.

-

Subtract the molecular weight of water (18.015 g/mol ) for each peptide bond formed (i.e., n-1, where n is the number of amino acids).

-

-

Calculate Theoretical Yield:

-

Multiply the moles of peptide (from Step 1) by the final peptide MW (from Step 2).

-

Worked Example

Let's synthesize the tripeptide Cys-Ala-Gly using Boc-Cys(Mbzl)-OSu in the final coupling step.

| Parameter | Value | Justification |

| Resin | Gly-Wang Resin | Glycine is the C-terminal amino acid. |

| Resin Loading | 0.65 mmol/g | Value from the supplier's Certificate of Analysis. |

| Starting Resin Mass | 2.0 g | Weighed amount for the synthesis. |

| Peptide Sequence | Cys-Ala-Gly | Target tripeptide. |

| MW of Cysteine | 121.16 g/mol | |

| MW of Alanine | 89.09 g/mol | |

| MW of Glycine | 75.07 g/mol | |

| Final Peptide MW | 267.30 g/mol | (121.16 + 89.09 + 75.07) - (2 × 18.015) |

Calculation Steps:

-

Initial Moles: 0.65 mmol/g × 2.0 g = 1.30 mmol

-

Theoretical Yield (in mg): 1.30 mmol × 267.30 mg/mmol = 347.49 mg

-

Theoretical Yield (in g): 347.49 mg / 1000 = 0.347 g

Caption: Logical workflow for theoretical yield calculation.

Chapter 4: Bridging Theory and Practice: Factors Influencing Actual Yield

The theoretical yield is a perfect-world calculation. In practice, the actual yield is always lower due to the cumulative effect of incomplete reactions and side reactions over many cycles.[16][17]

Stepwise Efficiency: Even a small inefficiency in a single step has a dramatic compounding effect on the final yield. For a 70-amino-acid peptide:

-

99.5% yield at each step (deprotection and coupling) results in a 50% overall theoretical yield (0.995^140).[16][17][18]

-

99.0% yield at each step drops the overall yield to just 24% (0.99^140).[16][17][18]

-

97.0% yield at each step results in a catastrophic 1.4% overall yield (0.97^140).[16][17]

Key Factors Reducing Yield:

-

Incomplete Coupling: Sterically hindered amino acids (like Arg or Pro) or the formation of secondary structures on the resin can prevent the coupling reaction from reaching 100% completion.[18][19] This leads to "deletion sequences" (peptides missing an amino acid).

-

Incomplete Deprotection: Failure to completely remove the Nα-Boc group means that a portion of the peptide chains will not be available for the next coupling step, effectively terminating their growth.[20]

-

Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, blocking reactive sites and preventing reagents from accessing the N-terminus.[18] This is especially common for hydrophobic sequences.

-

Losses During Work-up: Physical loss of material during resin cleavage, peptide precipitation (typically in cold diethyl ether), centrifugation, and lyophilization contributes to a lower final weight.[18]

Chapter 5: Experimental Protocol: A Standard Coupling Cycle

This protocol outlines a standard manual coupling step for incorporating an activated amino acid like Boc-Cys(Mbzl)-OSu.

Objective: To couple Boc-Cys(Mbzl)-OSu to a deprotected peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

Boc-Cys(Mbzl)-OSu (3 equivalents relative to resin loading).

-

Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Diisopropylethylamine (DIPEA) (optional, 1 equivalent, if starting from an amine salt).

-

Reagents for Kaiser Test.

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Dissolve Amino Acid: In a separate vial, dissolve the Boc-Cys(Mbzl)-OSu (3 eq.) in a minimal volume of DMF.

-

Coupling Reaction: Add the dissolved amino acid solution to the swollen resin. If the resin is in an ammonium salt form, add DIPEA (1 eq.). Agitate the mixture at room temperature. Reaction times are typically 1-2 hours.

-

Monitoring (Optional but Recommended): After 1 hour, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser Test .[20]

-

Positive Test (Blue Beads): Indicates the presence of free primary amines; the coupling is incomplete. Continue the reaction and re-test. If it remains positive, consider "double coupling" by draining the vessel and adding a fresh solution of activated amino acid.[18][20]

-

Negative Test (Yellow/Brown Beads): Indicates the absence of free amines; the coupling is complete.[20]

-

-

Washing: Once the reaction is complete, drain the reaction vessel. Wash the resin extensively to remove excess reagents and the N-hydroxysuccinimide byproduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Proceed to Next Cycle: The resin is now ready for the next Nα-deprotection step to continue chain elongation.

Chapter 6: Post-Synthesis Analysis: Quantifying the True Outcome

After cleavage and lyophilization, you are left with a white powder. It is crucial to understand that the weight of this powder is the crude yield , not the pure peptide yield. The final product is a mixture containing the target peptide, truncated or modified sequences, and non-peptide components.

| Analysis Technique | Purpose | Information Provided |

| RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) | Purity Assessment: Separates the components of the crude mixture based on hydrophobicity.[21][22][23] | A percentage value representing the purity of the target peptide relative to other peptide-related impurities detected by UV absorbance (typically at 210-220 nm).[22][24] |

| MS (Mass Spectrometry) | Identity Confirmation: Measures the mass-to-charge ratio of molecules.[16][21][23] | Confirms that the molecular weight of the main peak from HPLC corresponds to the theoretical mass of the target peptide. Identifies the mass of impurities. |

| AAA (Amino Acid Analysis) | Quantification (Net Peptide Content): Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[16][21] | The most accurate method to determine the actual amount of peptide in a lyophilized sample. The result is often expressed as a percentage (e.g., 70-90%), accounting for water and counter-ions (like TFA from cleavage/HPLC).[21] |

The Net Peptide Yield is the most meaningful measure for drug development and is calculated as: Net Peptide Yield (%) = (Actual Yield / Theoretical Yield) × Purity (%) × Net Peptide Content (%)

Conclusion

The theoretical yield calculation is a foundational skill for any scientist involved in peptide synthesis. It provides the indispensable, ideal benchmark against which all process improvements and troubleshooting efforts are measured. By starting with the resin's loading capacity and the mass of the final peptide, one can establish the maximum possible outcome. However, as this guide has detailed, this theoretical value must be contextualized by an expert understanding of the practical challenges of SPPS—stepwise efficiency, aggregation, and purification losses. Mastery of both the calculation and the underlying chemistry empowers researchers to optimize synthetic strategies, diagnose failures, and ultimately accelerate the development of novel peptide-based therapeutics.

References

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

-

Reddit. (2023, August 24). How does one calculate the theoretical yield for solid phase peptide synthesis? r/chemistry. Retrieved from [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

-

Li, B. (n.d.). ABIOTIC PEPTIDE SYNTHESIS Solid Phase Peptide Synthesis (SPPS). Slide presentation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]

-

ResearchGate. (2015, February 4). How can I calculate theoretical peptide yield on SPPS? Any Formula? Retrieved from [Link]

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Chemtips. (2012, July 9). Solid Phase Peptide Synthesis: Piecemeal. WordPress.com. Retrieved from [Link]

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

AAPPTEC. (n.d.). Technical Support Information Bulletin 1164 - Deprotection of Cys(4-MeBzl). Retrieved from [Link]

-

Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lsu.edu [repository.lsu.edu]

- 4. peptide.com [peptide.com]

- 5. reddit.com [reddit.com]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. echemi.com [echemi.com]

- 13. Boc-Cys(Mbzl)-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 14. Boc-Cys(Mbzl)-OH | CAS 61925-77-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotage.com [biotage.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 22. bachem.com [bachem.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

HF cleavage protocol for peptides containing Cys(Mbzl)

Application Note: Strategic HF Cleavage for Cys(Mbzl)-Containing Peptides via Boc-SPPS

Executive Summary

While Fmoc chemistry has largely superseded Boc chemistry in routine peptide synthesis, the Boc/Benzyl (Boc/Bzl) strategy remains indispensable for synthesizing "difficult" sequences—those prone to aggregation, containing unstable bonds (e.g., phospho-peptides), or requiring thioester formation for Native Chemical Ligation (NCL).

A critical component of this strategy is the protection of Cysteine with the 4-methylbenzyl (Mbzl) group. Unlike the standard benzyl (Bzl) group, the electron-donating methyl substituent modifies the stability of the carbocation intermediate. However, Cys(Mbzl) is exceptionally stable and resistant to Trifluoroacetic Acid (TFA), necessitating the use of anhydrous Hydrogen Fluoride (HF).

This guide details the "Low-High" HF Cleavage Protocol (Tam’s Method).[1] Unlike standard single-step HF cleavage, this two-stage approach minimizes the notorious risk of carbocation-mediated alkylation (scavenger saturation) and prevents the modification of sensitive residues like Tyrosine and Tryptophan, ensuring high-fidelity recovery of Cys-rich peptides.

Safety Directive: The "Zero-Error" Zone

WARNING: Anhydrous HF is one of the most hazardous chemicals in the laboratory. It causes deep, painless tissue penetration followed by bone destruction and systemic toxicity (cardiac arrest via hypocalcemia).

-

Mandatory PPE: Neoprene or heavy nitrile gloves (double-gloved), face shield, rubber apron, and closed-toe chemical-resistant shoes.

-

Engineering Controls: All operations must occur within a dedicated, high-velocity fume hood equipped with a calcium oxide (CaO) trap to neutralize exhaust.

-

Emergency Protocol: A tube of 2.5% Calcium Gluconate gel must be uncapped and within arm's reach before starting. In case of skin contact, wash for 1 minute and apply gel immediately.[2]

Mechanistic Foundation

The cleavage of Cys(Mbzl) is an acidolysis reaction governed by the stability of the resulting carbocation.

-

Protonation: The strong acidity of HF (

) protonates the sulfur-benzyl ether oxygen/sulfur interface. -

Cleavage (

): The bond breaks, releasing the free thiol (-SH) on the peptide and generating a reactive 4-methylbenzyl carbocation ($[Mbzl]^+ $). -

Scavenging: Without an adequate trap,

will re-alkylate the Cys thiol (reversible) or alkylate Tyr, Trp, or Met residues (irreversible).

Diagram 1: Acidolysis & Scavenging Mechanism

Caption: The SN1 pathway showing the generation of the reactive Mbzl carbocation and its interception by p-Cresol to prevent peptide re-alkylation.

Protocol: The "Low-High" HF Method

This protocol is superior to standard HF cleavage for Cys(Mbzl) peptides because it separates the removal of easy groups (benzyl esters, Z-groups) from the difficult groups (Mbzl, Arg(Tos)).

Apparatus

-

HF Line: A commercial vacuum line made of Kel-F (PCTFE) or Teflon (e.g., Toho, Peptide Institute design). Glass is strictly prohibited.

-

Reaction Vessel: Kel-F reaction vessel with a magnetic stir bar.

Reagents

-

Anhydrous Hydrogen Fluoride (HF): Gas cylinder.

-

Scavenger Cocktail:

-Cresol (solid, melt before use), Dimethyl sulfide (DMS),

Step-by-Step Procedure

Phase A: The "Low" HF Step (Pre-treatment)

Goal: Remove Benzyl/Z groups and reduce Met(O) via an

-

Loading: Place 0.2 mmol of dried peptide-resin into the Kel-F vessel.

-

Scavenger Addition: Add the "Low" cocktail:

-

DMS: 6.5 mL

- -Cresol: 0.5 mL

- -Thiocresol: 0.5 mL (Essential if Trp is present to prevent formyl-alkylation).

-

-

Cooling: Immerse vessel in a dry ice/methanol bath (-78°C).

-

HF Distillation: Distill 2.5 mL of HF into the vessel.

-

Ratio: HF:DMS:Scavenger is roughly 25:65:10.[1]

-

-

Reaction: Warm to 0°C (ice bath) and stir for 2 hours .

-

Evacuation: Evaporate HF and DMS under high vacuum at 0°C. Note: This leaves the peptide still attached to the resin (via MBHA/PAM linkers) or aggregated, but stripped of "easy" protecting groups.

Phase B: The "High" HF Step (Cleavage)

Goal: Cleave Cys(Mbzl), Arg(Tos), and release peptide from resin via

-

Recharge: To the dried resin from Phase A, add 1.0 mL

-Cresol . (DMS is NOT used here as it suppresses acidity). -

Cooling: Re-cool to -78°C.

-

HF Distillation: Distill 9-10 mL of anhydrous HF (High concentration: ~90% HF).

-

Reaction: Warm to -5°C to 0°C and stir for 60 minutes .

-

Critical: Do not exceed 0°C to prevent Asp-Pro bond cleavage or aspartimide formation.

-

-

Termination: Evaporate HF rapidly under high vacuum (using a CaO trap to catch fumes).

Diagram 2: Low-High HF Workflow

Caption: The Low-High protocol separates deprotection mechanisms to maximize yield and purity.

Post-Cleavage Workup

-

Precipitation: Add cold diethyl ether (50 mL) directly to the resin/scavenger sludge in the vessel.

-

Filtration: Filter the suspension through a fritted glass funnel. Wash the resin/peptide solid 3x with cold ether to remove

-cresol and organic byproducts. The peptide is currently precipitated on the resin. -

Extraction:

-

Standard: Extract the peptide from the resin using 10-20% Acetic Acid in water.

-

Hydrophobic Peptides: Use pure TFA or 50% Acetonitrile/Water.

-

Note: Avoid high pH; Cys is prone to rapid air oxidation to disulfides at pH > 7.

-

-

Lyophilization: Freeze and lyophilize the extract immediately to obtain the white crude powder.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Alkylated Cysteine | Re-attachment of Mbzl carbocation. | Increase |

| Met Oxidation | Presence of oxidants or insufficient reduction. | The "Low" HF step with DMS is specifically designed to reduce Met(O) back to Met. Ensure Phase A is run for full 2 hours. |

| Incomplete Cleavage | Aggregation or steric hindrance. | Extend "High" HF time to 90 mins. Ensure HF is strictly anhydrous (moisture kills acidity). |

| Trp Modification | Alkylation by t-butyl or benzyl cations.[4] | Use the Low-High method. In Phase B, add indole (1%) as a specific Trp scavenger. |

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[5]

-

Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.[6] Nature Protocols.[6]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5]

-

Sigma-Aldrich (Merck). Boc Resin Cleavage Protocol: Low-High HF Procedure.

-

Aapptec. Technical Support Information Bulletin: Deprotection of Cys(4-MeBzl).

Sources

Application Notes and Protocols for the Removal of the p-Methoxybenzyl (Mbzl) Group using Trifluoromethanesulfonic Acid (TFMSA)

Introduction: The Role of the p-Methoxybenzyl (Mbzl) Group and the Power of TFMSA Cleavage

In the intricate landscape of multi-step organic synthesis, particularly in carbohydrate chemistry, natural product synthesis, and drug development, the use of protecting groups is a cornerstone of strategic molecular design.[1] The p-methoxybenzyl (PMB) or methoxybenzyl (Mbzl) ether is a widely employed protecting group for hydroxyl functionalities. Its popularity stems from its relative stability across a range of reaction conditions and, crucially, its susceptibility to cleavage under specific conditions that are often orthogonal to those used for other protecting groups, such as standard benzyl (Bn) ethers.[2][3]

While oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a hallmark of Mbzl group removal, strong acid-catalyzed hydrolysis provides a powerful and often necessary alternative.[4][5] Trifluoromethanesulfonic acid (TFMSA, also known as triflic acid or TfOH), a superacid, is an exceptionally potent reagent for this purpose.[6] TFMSA solutions, often in conjunction with trifluoroacetic acid (TFA), are strong enough to efficiently cleave the robust Mbzl ether bond, a task where weaker acids may fail or require harsh, prolonged conditions.[7]